

YLL545: A Technical Guide to its Anti-Angiogenic Mechanism of Action

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mechanism of action of **YLL545**, a novel small molecule inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), in the context of angiogenesis. The following sections detail the core signaling pathways affected by **YLL545**, present quantitative data from key experimental findings, and outline the methodologies used in these pivotal studies.

Core Mechanism of Action: Inhibition of VEGFR2 Signaling

YLL545 exerts its anti-angiogenic effects primarily by targeting VEGFR2, a key receptor tyrosine kinase in the angiogenesis signaling cascade. Upon binding of its ligand, Vascular Endothelial Growth Factor (VEGF), VEGFR2 undergoes dimerization and autophosphorylation, initiating a cascade of downstream signaling events crucial for endothelial cell proliferation, migration, and survival. **YLL545** acts as a potent inhibitor of this process.[1][2][3][4]

The primary mechanism involves the inhibition of VEGF-induced phosphorylation of VEGFR2. [1][3][4] This blockade prevents the activation of critical downstream signaling pathways, including the STAT3 and ERK1/2 pathways.[1][3][4] The inhibition of these pathways ultimately leads to a reduction in the key cellular processes that drive the formation of new blood vessels.

Quantitative Data Summary



The anti-angiogenic and anti-tumor efficacy of **YLL545** has been quantified through a series of in vitro and in vivo experiments. The data is summarized in the tables below for clear comparison.

In Vitro Efficacy of YLL545

Experiment al Assay	Cell Line	Parameter Measured	YLL545 Concentrati on	Result	Reference
CCK-8 Proliferation Assay	HUVEC	Cell Proliferation	IC50	5.884 μM	[1]
EdU Incorporation Assay	HUVEC	Proliferating Cells	2.5 μΜ	Decreased percentage of proliferating cells	[1]
Wound Healing Assay	HUVEC	Cell Migration	2.5 μΜ	Significant inhibition of cell migration	[1]
Transwell Invasion Assay	HUVEC	Cell Invasion	2.5 μΜ	Significant inhibition of cell invasion	[1]
Tube Formation Assay	HUVEC	Tube Formation	2.5 μΜ	Significant inhibition of tube formation	[1]
CCK-8 Proliferation Assay	MDA-MB-231	Cell Proliferation	IC50	Not specified	[1]
EdU Incorporation Assay	MDA-MB-231	Proliferating Cells	2.5 μΜ	Increased G1/S cell cycle arrest	[1]



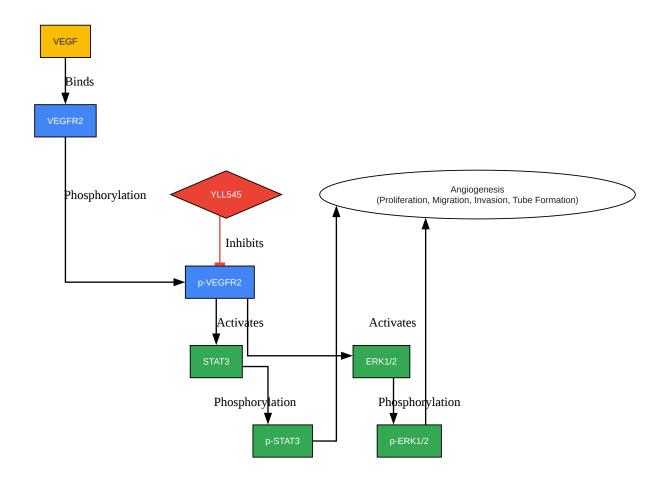
In Vivo Efficacy of YLL545

Experimental Model	Parameter Measured	YLL545 Dosage	Result	Reference
Zebrafish Embryonic Angiogenesis Assay	Intersomitic vessel (ISV) formation	Not specified	Inhibition of angiogenesis	[1][3][4]
Matrigel Plug Assay in Mice	Angiogenic Response	80 mg/kg	Inhibition of new blood vessel formation	[1]
MDA-MB-231 Xenograft in BALB/c Nude Mice	Tumor Growth	50 mg/kg/d	~50% inhibition of tumor growth	[1][5]
MDA-MB-231 Xenograft in BALB/c Nude Mice	Microvessel Density (MVD)	50 mg/kg/d	Decreased tumor MVD	[5]
MDA-MB-231 Xenograft in BALB/c Nude Mice	Apoptosis (TUNEL staining)	50 mg/kg/d	Increased number of apoptotic cells	[1][5]

Signaling Pathway Diagrams

The following diagrams illustrate the key signaling pathways affected by YLL545.





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Caption: YLL545 inhibits VEGF-induced VEGFR2 phosphorylation and downstream signaling.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Cell Proliferation Assay (CCK-8)



- Human Umbilical Vein Endothelial Cells (HUVECs) were seeded in 96-well plates.
- After attachment, cells were treated with various concentrations of YLL545.
- Cell proliferation was assessed using the Cell Counting Kit-8 (CCK-8) according to the manufacturer's instructions.
- The absorbance at 450 nm was measured to determine the number of viable cells.
- The half-maximal inhibitory concentration (IC50) was calculated.[1]

Wound Healing Assay

- HUVECs were grown to confluence in 6-well plates.
- A sterile pipette tip was used to create a "wound" in the cell monolayer.
- The cells were then treated with YLL545 (2.5 μM) or a vehicle control.
- Images of the wound were captured at 0 and 24 hours.
- The rate of cell migration was quantified by measuring the change in the wound area.[1]

Transwell Invasion Assay

- The upper chambers of Transwell inserts were coated with Matrigel.
- HUVECs, pre-treated with YLL545 (2.5 μM), were seeded into the upper chambers in serum-free medium.
- The lower chambers were filled with a medium containing VEGF as a chemoattractant.
- After incubation, non-invading cells on the upper surface of the membrane were removed.
- Invading cells on the lower surface were fixed, stained, and counted under a microscope.[1]

Tube Formation Assay

96-well plates were coated with Matrigel.



- HUVECs were seeded onto the Matrigel-coated plates.
- The cells were treated with YLL545 (2.5 μM) or a vehicle control.
- After incubation, the formation of capillary-like structures (tubes) was observed and photographed using a microscope.
- The degree of tube formation was quantified by measuring the total tube length or the number of branch points.[1]

In Vivo Matrigel Plug Assay

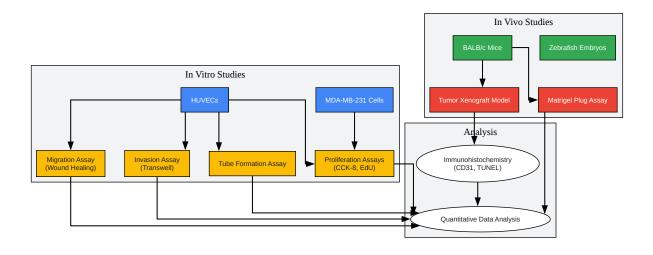
- BALB/c mice were subcutaneously injected with a mixture of growth factor-reduced Matrigel and either YLL545 (80 mg/kg), sorafenib (80 mg/kg as a positive control), or a vehicle control.
- After 10 days, the Matrigel plugs were harvested and photographed.
- The extent of angiogenesis was assessed by measuring the hemoglobin content within the plugs, which is indicative of red blood cell infiltration into newly formed vessels.[1]

Tumor Xenograft Model

- MDA-MB-231 human breast cancer cells were injected into the fat pads of nude mice.
- Once tumors reached a palpable size, the mice were treated daily with YLL545 (50 mg/kg)
 or a vehicle control via oral gavage.
- Tumor volume was measured regularly.
- At the end of the study, tumors were excised, weighed, and processed for immunohistochemical analysis of microvessel density (CD31 staining) and apoptosis (TUNEL staining).[1][5]

Experimental Workflow Diagram





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